4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide
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Overview
Description
4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications.
Introduction of Functional Groups: The hydroxyl, methoxy, and nitro groups are introduced through selective substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Amide Formation: The final step involves the formation of the amide bonds through a condensation reaction between the carboxylic acid groups and the corresponding amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group, in particular, can be significant in drug design.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural complexity and functional groups make it a candidate for targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group might undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-2-phenyl-6-oxocyclohexane-1,3-dicarboxamide: Lacks the nitro group, which may result in different biological activities.
4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-2-(4-chlorophenyl)-6-oxocyclohexane-1,3-dicarboxamide: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitro group in 4-hydroxy-N,N’-bis(2-methoxyphenyl)-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide makes it unique compared to its analogs. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H29N3O8 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C29H29N3O8/c1-29(36)16-21(33)25(27(34)30-19-8-4-6-10-22(19)39-2)24(17-12-14-18(15-13-17)32(37)38)26(29)28(35)31-20-9-5-7-11-23(20)40-3/h4-15,24-26,36H,16H2,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
YSOFFXWYXZHJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC)O |
Origin of Product |
United States |
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